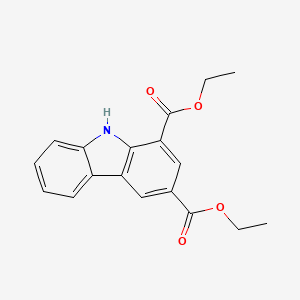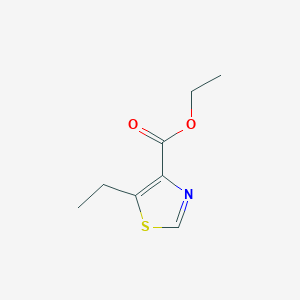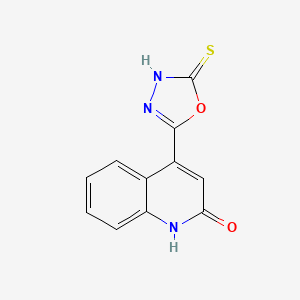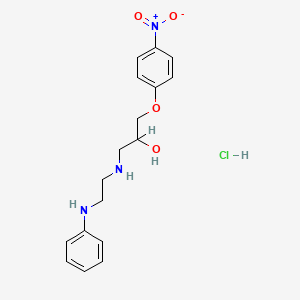
N'-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a benzodioxole ring, a chloroethyl group, and a nitrosourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via alkylation reactions using chloroethylamine.
Formation of the Nitrosourea Moiety: The nitrosourea group can be formed by reacting the intermediate with nitrosyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the nitrosourea moiety.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the nitrosourea moiety.
Substitution: Substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with DNA.
Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.
Industry: Potential use in the development of new materials or chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis. The nitrosourea moiety also contributes to the compound’s cytotoxic effects by generating reactive intermediates that further damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used for treating brain tumors.
Semustine (MeCCNU): A methylated derivative of nitrosourea with similar applications.
Uniqueness
“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is unique due to the presence of the benzodioxole ring, which may impart additional biological activity or modify its pharmacokinetic properties compared to other nitrosoureas.
Propiedades
Número CAS |
80251-30-5 |
|---|---|
Fórmula molecular |
C10H10ClN3O4 |
Peso molecular |
271.66 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H10ClN3O4/c11-3-4-14(13-16)10(15)12-7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2,(H,12,15) |
Clave InChI |
AVLYOMOTASSHJT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




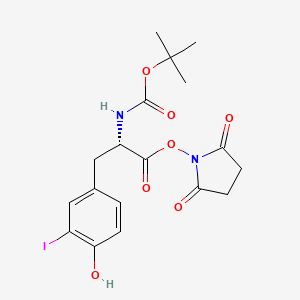
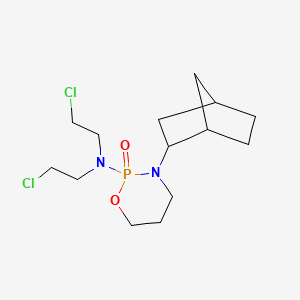


![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
